alpha-L-fructopyranose

Carbohydrate metabolism Enzyme stereospecificity Non-caloric sweeteners

Generic fructose mixtures confound stereospecific studies due to opposing chirality and mutarotation. Alpha-L-fructopyranose (CAS 41847-69-2) is a defined single anomer for precise stereochemical control. • Defined alpha-anomer for enzyme specificity assays; constitutes <5% of equilibrium mixtures. • Non-metabolizable L-sugar: ideal negative control for glycolytic studies. • Chiral building block for L-configuration fructopyranose sulfamates (U.S. Patent 5,242,942).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-69-2
Cat. No. B12661541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-fructopyranose
CAS41847-69-2
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1
InChIKeyLKDRXBCSQODPBY-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-L-fructopyranose (CAS 41847-69-2) Technical Baseline for Scientific Procurement


alpha-L-Fructopyranose (CAS 41847-69-2) is a six-membered cyclic hemiacetal of L-fructose, characterized by the alpha-configuration at the anomeric carbon (C-2), where the anomeric hydroxyl group is oriented downward relative to the pyranose ring plane [1]. It is the enantiomer of alpha-D-fructopyranose and exists as one of two anomeric forms of L-fructopyranose, the other being beta-L-fructopyranose [1]. As an L-sugar, it is rarely encountered in nature and is not metabolized by conventional human glycolytic pathways, distinguishing it fundamentally from its D-enantiomer counterpart [2][3].

Why Generic Fructose Cannot Substitute for alpha-L-fructopyranose in Research Applications


Substituting alpha-L-fructopyranose with generic D-fructose, L-fructose mixtures, or alternative anomers compromises experimental validity in stereospecific investigations. Generic D-fructose possesses opposite chirality at all stereocenters, rendering it unsuitable for studying L-sugar-specific enzymatic pathways or chiral recognition phenomena [1]. L-Fructose in aqueous solution undergoes rapid mutarotation, forming an equilibrium mixture of alpha and beta anomers in both pyranose and furanose forms, whereas alpha-L-fructopyranose is a defined single anomer necessary for precise stereochemical control [2][3]. Furthermore, the alpha anomer exhibits distinct conformational preferences and reactivity profiles compared to the beta anomer, affecting glycosylation outcomes and binding interactions [4].

Quantitative Differentiation Evidence for alpha-L-fructopyranose Procurement Decisions


Enantiomeric Discrimination: L-Sugar Metabolic Inertness vs. D-Fructose Bioavailability

L-Fructose, the parent monosaccharide of alpha-L-fructopyranose, exhibits 10% lower digestibility than D-fructose in human subjects [1]. This differential metabolic processing stems from the inability of human L-ketose kinase to phosphorylate L-fructose, contrasting with the efficient metabolism of D-fructose via the fructose-1-phosphate pathway [2][3]. Consequently, L-fructose provides approximately 0.2 kcal/g or less, compared to approximately 4 kcal/g for D-fructose [3].

Carbohydrate metabolism Enzyme stereospecificity Non-caloric sweeteners

Anomeric Equilibrium: Low Natural Abundance of Alpha Anomer in Fructose Solutions

In aqueous solution at equilibrium, D-fructose exists predominantly as beta-D-fructopyranose (~70%) and beta-D-fructofuranose (~23%), with the alpha anomers collectively comprising less than 7% of the mixture [1]. Assuming comparable equilibrium behavior for L-fructose, alpha-L-fructopyranose constitutes a minor component (<5%) in equilibrated L-fructose solutions [2]. The proportion of fructopyranose decreases with increasing temperature, from 77% at 0.5°C to 48% at 61°C [3].

Mutarotation kinetics Anomeric purity NMR reference standards

Pharmaceutical Relevance: Fructopyranose Scaffold as Topiramate Precursor

The fructopyranose scaffold serves as the structural foundation for topiramate (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate), an FDA-approved anticonvulsant and migraine prophylactic agent [1]. U.S. Patent 5,242,942 explicitly claims anticonvulsant fructopyranose cyclic sulfites and sulfates in both β-D-fructopyranose and β-L-fructopyranose absolute configurations [1]. The patent discloses that compounds with the β-L-fructopyranose configuration are within the scope of claimed pharmaceutical compositions [1].

Anticonvulsant drug development Sulfamate derivatives Carbonic anhydrase inhibition

Conformational Stability: Chair Conformation Preference Dictated by Substituent Positioning

The pyranose ring of alpha-L-fructopyranose adopts the stable chair (1C4) conformation, where the anomeric hydroxyl at C-2 and the hydroxymethyl group at C-5 are oriented to minimize 1,3-diaxial steric interactions . The alpha anomer places the C-2 hydroxyl in the axial position, whereas the beta anomer orients this group equatorially, producing different hydrogen-bonding networks and differential reactivity in glycosylation reactions [1]. Conformational studies using proton magnetic resonance spectroscopy confirm that acetonated α-L-sorbopyranose derivatives adopt only slightly distorted 1C conformations [2].

Conformational analysis 1,3-diaxial interactions Molecular modeling

Synthetic Accessibility: Multi-Step Synthesis Required for L-Configuration

L-Fructose, the precursor to alpha-L-fructopyranose, is not commercially available from natural sources at scale and requires multi-step chemical synthesis. A reported five-step synthesis from L-sorbose employs phase-transfer catalysis to achieve selective tosylation of 1,2-O-isopropylidene-α-L-sorbopyranose [1]. Alternatively, L-fructose-derived ketone catalysts for asymmetric epoxidation are prepared via practical synthetic routes requiring controlled protection/deprotection strategies [2]. In contrast, D-fructose is abundantly available from agricultural sources at low cost.

Carbohydrate synthesis Chiral pool Phase-transfer catalysis

Validated Application Scenarios for alpha-L-fructopyranose Based on Differentiated Evidence


Stereochemical Probe for L-Sugar Metabolic Pathway Elucidation

Employ alpha-L-fructopyranose as a defined substrate to investigate the stereospecificity of carbohydrate-active enzymes, including fructosyltransferases, hexokinases, and L-ketose kinases. The 10% lower digestibility of L-fructose relative to D-fructose in humans [1] combined with the metabolic inertness of L-sugars toward conventional glycolytic enzymes [2] makes this compound an ideal negative control or selectivity probe in enzymatic assays.

Reference Standard for Anomer-Specific NMR and Chromatographic Method Development

Utilize alpha-L-fructopyranose as a pure anomeric standard for developing and validating analytical methods that require discrimination between alpha and beta anomers of L-fructopyranose. Given that the alpha anomer constitutes <5% of equilibrium fructose mixtures [3], authentic reference material is essential for accurate peak assignment and quantitation in HPLC, GC-MS, or NMR analyses of L-fructose-containing samples.

Starting Material for L-Configuration Fructopyranose Sulfamate Derivatives

Deploy alpha-L-fructopyranose as a chiral building block for synthesizing L-configuration fructopyranose sulfamates and cyclic sulfites. U.S. Patent 5,242,942 explicitly claims anticonvulsant compounds in the β-L-fructopyranose absolute configuration [4], establishing the L-enantiomeric series as a distinct chemical space for pharmaceutical development parallel to the β-D-fructopyranose-derived topiramate scaffold.

Conformational Studies of Pyranose Ring Dynamics via NMR and Computational Modeling

Apply alpha-L-fructopyranose in proton magnetic resonance spectroscopy studies to elucidate the conformational preferences of the L-fructopyranose ring system. The distinct chair conformation with axial C-2 hydroxyl in the alpha anomer [5] provides a defined molecular geometry for investigating anomeric effects, hydrogen-bonding networks, and solvent-dependent conformational equilibria relevant to carbohydrate recognition and reactivity.

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